3,3-Dimethyl-2-hexanone

Organic Synthesis Ketone Synthesis Steric Hindrance

3,3-Dimethyl-2-hexanone (CAS 26118-38-7) is a branched C8 aliphatic ketone. As a ketone featuring a gem-dimethyl group at the C3 position adjacent to the carbonyl, it presents a sterically congested structure that fundamentally alters its physicochemical behavior compared to linear analogs.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 26118-38-7
Cat. No. B3050459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2-hexanone
CAS26118-38-7
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C(=O)C
InChIInChI=1S/C8H16O/c1-5-6-8(3,4)7(2)9/h5-6H2,1-4H3
InChIKeyLJZPWSZYYTUCDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-2-hexanone (CAS 26118-38-7) Identity, Physicochemical Profile, and Core Procurement Parameters


3,3-Dimethyl-2-hexanone (CAS 26118-38-7) is a branched C8 aliphatic ketone [1]. As a ketone featuring a gem-dimethyl group at the C3 position adjacent to the carbonyl, it presents a sterically congested structure [2] that fundamentally alters its physicochemical behavior compared to linear analogs. Key procurement-relevant properties include a molecular weight of 128.21 g/mol (C8H16O), a boiling point of 149.9°C at 760 mmHg, a density of 0.812 g/cm³, a flash point of 34.4°C, and a refractive index of 1.41 [1].

Why Linear Ketones Cannot Replace 3,3-Dimethyl-2-hexanone (CAS 26118-38-7) in Sterically Demanding or Analytical Applications


Generic substitution with linear ketones (e.g., 2-hexanone, 3-hexanone) fails when applications demand the unique steric and analytical profile of 3,3-dimethyl-2-hexanone. The gem-dimethyl group at the C3 position creates a sterically hindered environment that alters nucleophilic addition pathways [1] and introduces a quaternary carbon center [2]. This structural feature differentiates it from linear analogs in terms of reactivity, chromatographic behavior, and its role as a specific marker in complex mixtures [3]. The evidence below quantifies these points of differentiation.

3,3-Dimethyl-2-hexanone (CAS 26118-38-7) Differential Performance Evidence: Quantitative Data vs. Analogs


Synthetic Route Exclusion: 3,3-Dimethyl-2-hexanone Cannot Be Synthesized via Standard Acetoacetic Ester Methodology

3,3-Dimethyl-2-hexanone cannot be prepared via the standard acetoacetic ester synthesis, a widely used route for simple ketones. This is because the α-position of ethyl acetoacetate can only accommodate two alkylations (two α-protons), while 3,3-dimethyl-2-hexanone requires three substituents (two methyls and one propyl) at that position [1]. In contrast, linear ketones like 2-hexanone or 3-hexanone are accessible via this route.

Organic Synthesis Ketone Synthesis Steric Hindrance

Boiling Point Differentiation: 3,3-Dimethyl-2-hexanone Exhibits Lower Boiling Point than Linear C8 Ketones

The branching in 3,3-dimethyl-2-hexanone reduces intermolecular forces, resulting in a lower normal boiling point compared to its linear C8 isomer. 3,3-Dimethyl-2-hexanone has a boiling point of 149.9 °C at 760 mmHg [1]. In contrast, the linear C8 ketone 2-octanone boils at 173.5 °C [2]. This represents a significant 23.6 °C difference.

Thermophysical Properties Distillation Process Chemistry

Analytical Specificity: 3,3-Dimethyl-2-hexanone Serves as a Distinctive GC-MS Marker in Complex Biological Matrices

In GC-MS analysis of Cucumis melo seed oil, 3,3-dimethyl-2-hexanone was identified as one of only six distinct compounds, alongside free fatty acids and other minor constituents [1]. Its unique mass spectrum and retention index differentiate it from other volatile organic compounds, allowing for its use as a specific marker. This contrasts with more common ketones which may co-elute or be present in higher abundance in similar samples.

Analytical Chemistry GC-MS Biomarker Discovery

High-Value Application Scenarios for 3,3-Dimethyl-2-hexanone (CAS 26118-38-7) Informed by Differential Evidence


Synthesis of Sterically Congested Quaternary Carbon Centers

Given its pre-formed quaternary center, 3,3-dimethyl-2-hexanone can serve as a valuable building block for constructing complex molecules containing contiguous quaternary stereocenters, a known challenge in natural product synthesis [1]. Its use avoids the need for difficult alkylation steps late in a synthetic sequence, streamlining access to target architectures that would be inaccessible from linear ketone precursors [2].

Analytical Reference Standard for GC-MS Profiling of Seed Oils and Plant Extracts

The compound's confirmed presence in Cucumis melo seed oil [3] positions it as a valuable analytical standard. Laboratories performing quality control or metabolomic profiling of plant-derived oils can utilize a certified reference of 3,3-dimethyl-2-hexanone to verify compound identity, calibrate retention times, and quantify its presence in novel extracts, ensuring analytical reproducibility and data integrity.

Model Substrate for Investigating Steric Effects in Nucleophilic Additions

The sterically hindered carbonyl group makes 3,3-dimethyl-2-hexanone an excellent model substrate for academic and industrial research into the effects of steric bulk on nucleophilic addition reactions [4]. Its defined, quantifiable structure allows for direct comparison with less hindered ketones (e.g., 2-hexanone) in kinetic and mechanistic studies, providing insights that inform the development of more selective synthetic methodologies [5].

Specialty Solvent with Differentiated Volatility Profile

With a boiling point of 149.9 °C [6], 3,3-dimethyl-2-hexanone occupies a volatility niche between lower ketones (e.g., 2-hexanone, bp 127 °C) and higher linear ketones (e.g., 2-octanone, bp 173 °C). This property can be exploited in processes where controlled evaporation rates are critical, such as in the formulation of specific coatings, adhesives, or as a reaction medium for temperature-sensitive transformations.

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